6,7-Dimethoxy-2-(methylthio)quinazolin-4-amine
Overview
Description
6,7-Dimethoxy-2-(methylthio)quinazolin-4-amine is a chemical compound with the molecular formula C11H13N3O2S . It has a molecular weight of 251.31 . The IUPAC name for this compound is 6,7-dimethoxy-2-(methylsulfanyl)-4-quinazolinamine .
Molecular Structure Analysis
The InChI code for 6,7-Dimethoxy-2-(methylthio)quinazolin-4-amine is 1S/C11H13N3O2S/c1-15-8-4-6-7(5-9(8)16-2)13-11(17-3)14-10(6)12/h4-5H,1-3H3,(H2,12,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
6,7-Dimethoxy-2-(methylthio)quinazolin-4-amine has a storage temperature of 28°C .Scientific Research Applications
Application in Anticonvulsant Agents
- Scientific Field: Medicinal Chemistry
- Summary of Application: This compound has been used in the synthesis of certain novel 3-aryl/heteroaryl-substituted 2-(2-chlorostyryl)-6,7-dimethoxy-quinazolin-4 (3H)-ones, which have been evaluated for their anticonvulsant activity .
- Methods of Application: The anticonvulsant activity was evaluated against maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and intracerebroventricular (icv) AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid)-induced seizures in mice . The acute neurotoxicity was determined using the rotarod test, and hepatotoxicity was also assessed by estimating the AST (alanine aminotransferase) and ALT (alanine aminotransferase) enzyme activity .
- Results or Outcomes: Among all the synthesized compounds, one showed significant anticonvulsant activity against MES (ED50: 41.3 μmol/kg), scPTZ (ED50: 82.5 μmol/kg), and AMPA (ED50: 50.3 μmol/kg)-induced seizures with a protective index of 5.1 .
Application in Anti-Inflammatory Agents
- Scientific Field: Medicinal Chemistry
- Summary of Application: Quinazoline derivatives, including 6,7-Dimethoxy-2-(methylthio)quinazolin-4-amine, have been found to exhibit anti-inflammatory properties .
- Methods of Application: The anti-inflammatory activity is typically evaluated using in vivo models of inflammation, such as the carrageenan-induced paw edema model in rats .
- Results or Outcomes: While specific results for this compound are not available, quinazoline derivatives in general have shown promising results in reducing inflammation in these models .
Application in Anti-Bacterial Agents
- Scientific Field: Medicinal Chemistry
- Summary of Application: Quinazoline derivatives have been studied for their antibacterial activity .
- Methods of Application: The antibacterial activity is usually assessed using in vitro assays against a range of bacterial strains .
- Results or Outcomes: Again, while specific results for this compound are not available, quinazoline derivatives have demonstrated significant antibacterial activity in these assays .
Application in Analgesic Agents
- Scientific Field: Medicinal Chemistry
- Summary of Application: Quinazoline derivatives have been found to exhibit analgesic (pain-relieving) properties .
- Methods of Application: The analgesic activity is typically evaluated using in vivo models of pain, such as the hot plate test or tail flick test in mice .
- Results or Outcomes: While specific results for this compound are not available, quinazoline derivatives in general have shown promising results in reducing pain in these models .
Application in Anti-Viral Agents
- Scientific Field: Medicinal Chemistry
- Summary of Application: Quinazoline derivatives have been studied for their anti-viral activity .
- Methods of Application: The anti-viral activity is usually assessed using in vitro assays against a range of viral strains .
- Results or Outcomes: Again, while specific results for this compound are not available, quinazoline derivatives have demonstrated significant anti-viral activity in these assays .
properties
IUPAC Name |
6,7-dimethoxy-2-methylsulfanylquinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-15-8-4-6-7(5-9(8)16-2)13-11(17-3)14-10(6)12/h4-5H,1-3H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLPMEUYBFWKLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)SC)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-2-(methylthio)quinazolin-4-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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